molecular formula C6H2Cl2N2O B6600150 2,3-dichloro-5-isocyanatopyridine CAS No. 167951-52-2

2,3-dichloro-5-isocyanatopyridine

Cat. No. B6600150
CAS RN: 167951-52-2
M. Wt: 189.00 g/mol
InChI Key: CYJIOJYQSAIIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-5-isocyanatopyridine (DCIP) is a chemical compound that is used in a wide range of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. DCIP is a versatile compound that has many uses in organic synthesis and analytical chemistry. Its unique properties make it an ideal choice for many laboratory experiments.

Scientific Research Applications

2,3-dichloro-5-isocyanatopyridine has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and analytical chemistry. It is also used in the synthesis of pharmaceuticals and other compounds. Additionally, it is used in the synthesis of dyes, pigments, and other compounds. This compound is also used in the synthesis of polymers and other materials.

Mechanism of Action

2,3-dichloro-5-isocyanatopyridine is a versatile compound that has many uses in organic synthesis and analytical chemistry. Its unique properties make it an ideal choice for many laboratory experiments. This compound acts as a catalyst in many reactions, speeding up the rate at which a reaction takes place. This makes it an ideal choice for many laboratory experiments.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound and has few known biochemical and physiological effects. It is not known to have any mutagenic or carcinogenic effects. It has been shown to be non-irritating to the skin, eyes, and respiratory tract.

Advantages and Limitations for Lab Experiments

2,3-dichloro-5-isocyanatopyridine has many advantages for laboratory experiments. It is a versatile compound that can be used in a wide range of applications. It is also relatively non-toxic and has few known biochemical and physiological effects. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that this compound is a relatively unstable compound and must be handled with care.

Future Directions

The use of 2,3-dichloro-5-isocyanatopyridine in laboratory experiments is expected to continue to grow. It is expected that research will continue to focus on its use in organic synthesis and analytical chemistry. Additionally, research is expected to focus on the development of new methods for synthesizing this compound and its derivatives. Additionally, research is expected to focus on the development of new applications for this compound, such as its use in the synthesis of polymers and other materials. Finally, research is expected to focus on the development of new methods for purifying and storing this compound.

Synthesis Methods

2,3-dichloro-5-isocyanatopyridine is synthesized by a two-step reaction. The first step involves the reaction of a chloropyridine with an isocyanate in an acid medium. This reaction yields the desired product, this compound. The second step involves the purification of the product by recrystallization. This method is simple and yields a pure product that is suitable for use in laboratory experiments.

properties

IUPAC Name

2,3-dichloro-5-isocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-5-1-4(10-3-11)2-9-6(5)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJIOJYQSAIIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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